molecular formula C15H15BrOZn B14888830 4-(3-i-Propoxyphenyl)phenylZinc bromide

4-(3-i-Propoxyphenyl)phenylZinc bromide

Cat. No.: B14888830
M. Wt: 356.6 g/mol
InChI Key: JJMBSRSUXPZFMG-UHFFFAOYSA-M
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Description

4-(3-ISO-PROPOXYPHENYL)PHENYLZINC BROMIDE, 0.25 M in tetrahydrofuran, is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in the formation of carbon-carbon bonds, making it a crucial intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-ISO-PROPOXYPHENYL)PHENYLZINC BROMIDE typically involves the reaction of 4-(3-ISO-PROPOXYPHENYL)BROMOBENZENE with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

4-(3-ISO-PROPOXYPHENYL)BROMOBENZENE+Zn4-(3-ISO-PROPOXYPHENYL)PHENYLZINC BROMIDE\text{4-(3-ISO-PROPOXYPHENYL)BROMOBENZENE} + \text{Zn} \rightarrow \text{4-(3-ISO-PROPOXYPHENYL)PHENYLZINC BROMIDE} 4-(3-ISO-PROPOXYPHENYL)BROMOBENZENE+Zn→4-(3-ISO-PROPOXYPHENYL)PHENYLZINC BROMIDE

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process is typically carried out in large reactors with precise control over temperature, pressure, and inert atmosphere to maintain the integrity of the product.

Chemical Reactions Analysis

Types of Reactions

4-(3-ISO-PROPOXYPHENYL)PHENYLZINC BROMIDE undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions such as Negishi coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Often used in coupling reactions.

    Solvents: Tetrahydrofuran is commonly used due to its ability to stabilize the organozinc compound.

    Inert Atmosphere: Reactions are typically carried out under nitrogen or argon to prevent oxidation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Negishi coupling reaction, the product would be a biaryl compound.

Scientific Research Applications

4-(3-ISO-PROPOXYPHENYL)PHENYLZINC BROMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.

    Biology: Employed in the synthesis of biologically active compounds.

    Medicine: Utilized in the development of pharmaceutical intermediates.

    Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 4-(3-ISO-PROPOXYPHENYL)PHENYLZINC BROMIDE exerts its effects involves the transfer of the phenyl group from the zinc atom to an electrophilic center in the substrate. This transfer is facilitated by the coordination of the zinc atom with the substrate, followed by the formation of a new carbon-carbon bond.

Comparison with Similar Compounds

Similar Compounds

  • Phenylzinc Bromide
  • 4-(3-ISO-PROPYLPHENYL)PHENYLZINC BROMIDE
  • 4-Fluorophenylzinc Bromide

Uniqueness

4-(3-ISO-PROPOXYPHENYL)PHENYLZINC BROMIDE is unique due to the presence of the iso-propoxy group, which can influence the reactivity and selectivity of the compound in various chemical reactions. This makes it particularly useful in the synthesis of complex organic molecules where specific functional group interactions are required.

Properties

Molecular Formula

C15H15BrOZn

Molecular Weight

356.6 g/mol

IUPAC Name

bromozinc(1+);1-phenyl-3-propan-2-yloxybenzene

InChI

InChI=1S/C15H15O.BrH.Zn/c1-12(2)16-15-10-6-9-14(11-15)13-7-4-3-5-8-13;;/h4-12H,1-2H3;1H;/q-1;;+2/p-1

InChI Key

JJMBSRSUXPZFMG-UHFFFAOYSA-M

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C2=CC=[C-]C=C2.[Zn+]Br

Origin of Product

United States

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